5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
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Overview
Description
5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of pyridine derivatives using reagents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process includes stringent control of reaction parameters such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions. The final product is typically purified using techniques like crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3-dichloro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to these similar compounds, 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is unique due to its additional phenyl and pyrazolo[4,3-c]pyridine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4/c19-15-8-13(18(20,21)22)9-23-17(15)25-7-6-16-12(10-25)11-26(24-16)14-4-2-1-3-5-14/h1-5,8-9,11H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYCFODJJQRQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN(N=C21)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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